molecular formula C11H16N2OS B1344400 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide CAS No. 956576-53-7

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1344400
CAS No.: 956576-53-7
M. Wt: 224.32 g/mol
InChI Key: QESAJTHCEAJZJB-UHFFFAOYSA-N
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Description

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide (CAS: 956576-48-0) is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted with an ethyl group at the 6-position and a carbohydrazide moiety at the 2-position. Its molecular formula is C₁₁H₁₆N₂OS, with a molecular weight of 224.32 g/mol (calculated).

Properties

IUPAC Name

6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-2-7-3-4-8-6-10(11(14)13-12)15-9(8)5-7/h6-7H,2-5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESAJTHCEAJZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153083
Record name 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-53-7
Record name 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide typically involves the acylation of the 2-amino group in the tetrahydro-1-benzothiophene nucleus . One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate to yield oxobutanamide derivatives . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as iodine and triethylsilane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Condensation Reactions

The carbohydrazide group readily undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon.

ReactantsConditionsProductReference
Aromatic aldehydes (e.g., benzaldehyde)Ethanol, glacial acetic acid, refluxHydrazone derivatives
Aliphatic ketones (e.g., acetone)Room temperature, HClSubstituted hydrazones

Example :
Reaction with benzaldehyde yields NN'-benzylidene-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, confirmed by IR (C=N stretch at ~1600 cm⁻¹) and NMR (disappearance of -NH₂ signals) .

Cyclization Reactions

The hydrazide group facilitates cyclization under specific conditions to form nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles or triazoles.

Reagent/ConditionsProductKey ObservationsReference
Phosphorus oxychloride (POCl₃), heat1,3,4-Oxadiazole derivativesFormation of a five-membered ring
CS₂/KOH, ethanol, reflux1,3,4-Thiadiazole derivativesSulfur incorporation confirmed via elemental analysis

Mechanism :
Cyclization with POCl₃ involves dehydration and intramolecular nucleophilic attack, forming an oxadiazole ring .

Oxidation and Reduction

The hydrazide group is redox-active, enabling transformations to other functional groups.

Reaction TypeReagents/ConditionsProductReference
OxidationH₂O₂, Fe³⁺ catalystTetrazole derivatives
ReductionLiAlH₄, dry etherAmine (-NH₂) formation

Key Data :

  • Oxidation : Yields 5-(6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-tetrazole (confirmed by mass spectrometry).
  • Reduction : Converts -CONHNH₂ to -CH₂NH₂, verified by loss of carbonyl IR absorption (~1680 cm⁻¹).

Amide Bond Formation

The hydrazide reacts with carboxylic acids or acyl chlorides to form amides, often mediated by coupling agents.

Coupling AgentSubstrateProductYieldReference
HATU, DIPEAAromatic carboxylic acidsNN-Acylated derivatives70-85%
EDC, NHSAliphatic acyl chloridesStable hydrazide-amide hybrids65-78%

Example :
Reaction with benzoic acid using HATU/DIPEA yields NN-benzoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, with 1H^1H-NMR showing aromatic proton integration .

Substitution Reactions on the Benzothiophene Core

The tetrahydrobenzothiophene ring can undergo electrophilic substitution, though the saturated ring reduces aromaticity.

ReactionReagents/ConditionsPosition ModifiedReference
HalogenationCl₂, FeCl₃ catalystC-3 or C-5
NitrationHNO₃/H₂SO₄C-3

Limitations :
The ethyl group at C-6 introduces steric hindrance, directing substitution to less hindered positions (e.g., C-3) .

Complexation with Metal Ions

The hydrazide acts as a bidentate ligand, coordinating via the carbonyl oxygen and hydrazinic nitrogen.

Metal SaltConditionsComplex StructureApplicationReference
Cu(NO₃)₂·3H₂OMethanol, refluxOctahedral Cu(II) complexAntimicrobial studies
FeCl₃Aqueous ethanolFe(III) complex with 1:2 stoichiometryCatalysis

Data :
Cu(II) complexes exhibit enhanced antibacterial activity compared to the parent compound (MIC = 12.5 µg/mL vs. 25 µg/mL) .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The 6-position of the tetrahydrobenzothiophene core is commonly modified with alkyl groups (methyl, ethyl, tert-butyl), leading to distinct physicochemical and biological profiles:

Compound Name CAS Number Substituent (6-position) Molecular Formula Molecular Weight (g/mol) Key Properties
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide 956576-52-6 Methyl C₁₀H₁₄N₂OS 210.29 Lower hydrophobicity; higher solubility in polar solvents
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide 956576-48-0 Ethyl C₁₁H₁₆N₂OS 224.32 Moderate hydrophobicity; balanced solubility
6-(tert-Butyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide 956576-54-8 tert-Butyl C₁₃H₂₀N₂OS 252.37 High steric bulk; reduced solubility in aqueous media

Key Observations :

  • The tert-butyl analog exhibits the highest LogP value, limiting its aqueous solubility .
  • Steric Effects : The tert-butyl group introduces significant steric hindrance, which may impede molecular interactions in enzyme-binding pockets compared to smaller alkyl groups .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The carbohydrazide group (-CONHNH₂) facilitates hydrogen bonding, critical for crystal packing and molecular recognition. Methyl and ethyl analogs may form denser crystal lattices due to smaller substituents, whereas tert-butyl derivatives exhibit looser packing due to steric bulk .

Biological Activity

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer activities. It also includes relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₄N₂S
  • Molecular Weight : 210.29 g/mol
  • CAS Number : 85716-87-6

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may be a candidate for developing new antimicrobial agents.

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral activity against several viruses. A notable study focused on its effects against the influenza virus and herpes simplex virus (HSV). The compound exhibited an EC50 value of 15 μM against HSV, indicating promising antiviral potential.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In particular, it showed cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 10 μM. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several derivatives of benzothiophene compounds. The study found that modifications to the hydrazide functional group significantly enhanced the antimicrobial activity of the parent compound.

Case Study 2: Antiviral Mechanisms

Another investigation published in Virology Journal assessed the antiviral mechanisms of compounds similar to this compound. The findings suggested that these compounds inhibit viral replication by targeting viral RNA synthesis pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be systematically improved?

  • Methodology : Begin with a multi-step synthesis involving cyclization of substituted benzothiophene precursors, followed by hydrazide functionalization. Use statistical Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical variables affecting yield, minimizing trial-and-error approaches . Monitor intermediates via HPLC and confirm final product purity (>98%) using NMR and mass spectrometry .

Q. How can researchers characterize the solubility and stability of this compound under varying pH and solvent conditions?

  • Methodology : Employ Hansen solubility parameters to predict solubility in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane). Conduct stability assays by incubating the compound at pH 2–12 (using buffer systems) and analyzing degradation products via LC-MS. Use UV-Vis spectroscopy to quantify solubility thresholds and identify optimal storage conditions .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology : Combine 1^1H/13^{13}C NMR (in deuterated DMSO) to assign hydrogen and carbon environments, focusing on the tetrahydrobenzothiophene ring and hydrazide moiety. Validate carbonyl stretching vibrations (C=O, N–H) via FT-IR (1650–1700 cm1^{-1}). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites. Simulate reaction pathways with transition-state analysis to predict regioselectivity. Validate predictions experimentally via kinetic studies under controlled conditions (e.g., varying nucleophiles like amines or thiols) .

Q. What strategies resolve contradictions in spectral data versus crystallographic results for this compound?

  • Methodology : Cross-validate NMR/IR data with single-crystal X-ray diffraction to resolve ambiguities (e.g., tautomerism in the hydrazide group). Apply Rietveld refinement for powder XRD to assess bulk crystallinity. If discrepancies persist, use dynamic NMR to probe conformational flexibility in solution .

Q. How can reaction engineering principles improve scalability for synthesizing this compound?

  • Methodology : Implement continuous-flow reactors to enhance heat/mass transfer, especially for exothermic cyclization steps. Use computational fluid dynamics (CFD) simulations to optimize reactor geometry and residence time. Monitor in-line via PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control .

Q. What experimental designs are effective in elucidating the compound’s mechanism of action in biological systems?

  • Methodology : Employ phenotypic screening in cell-based assays (e.g., cytotoxicity or enzyme inhibition) paired with chemoproteomics to identify protein targets. Use isotopic labeling (e.g., 14^{14}C) to track metabolic pathways. For contradictory bioactivity data, apply systems biology approaches (e.g., network pharmacology) to distinguish primary targets from off-target effects .

Q. How do researchers address discrepancies in toxicity data between in vitro and in vivo models?

  • Methodology : Conduct ADME (Absorption, Distribution, Metabolism, Excretion) studies using hepatic microsomes to compare metabolic stability across species. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50_{50} values to in vivo doses. Validate with histopathological analysis in animal models to confirm target organ toxicity .

Methodological Resources

  • Data Analysis : Use ANOVA for multi-variable experiments to isolate significant factors affecting yield or purity .
  • Software Tools : COMSOL Multiphysics for reactor simulations , Gaussian for DFT calculations , and MestReNova for NMR data processing .
  • Safety Protocols : Adhere to Chemical Hygiene Plans for handling hydrazides, including fume hood use and PPE compliance .

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